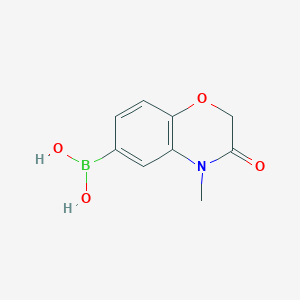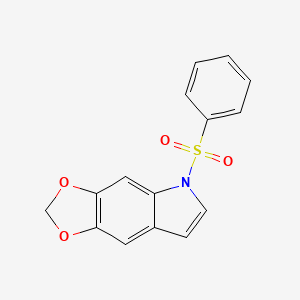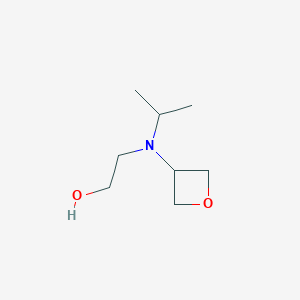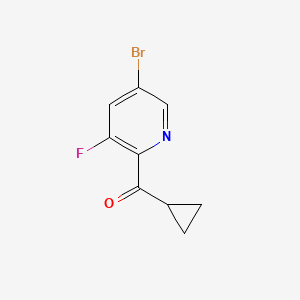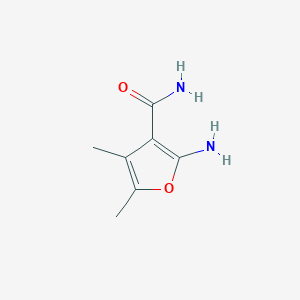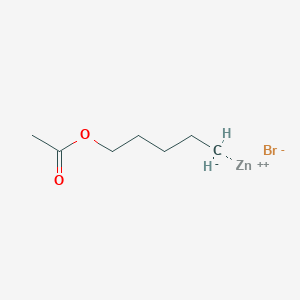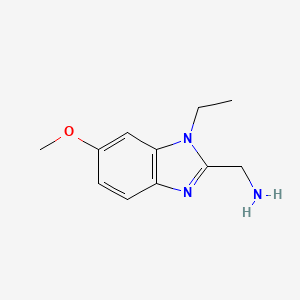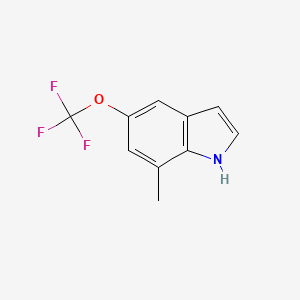
7-methyl-5-(trifluoromethoxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-5-(trifluoromethoxy)-1H-indole is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and conditions to achieve the desired substitution on the indole ring.
Industrial Production Methods
Industrial production of 7-methyl-5-(trifluoromethoxy)-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the indole structure.
Scientific Research Applications
7-methyl-5-(trifluoromethoxy)-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of indole derivatives with biological systems.
Industry: Used in the development of materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 7-methyl-5-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-methyl-5-(trifluoromethyl)-1H-indazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(trifluoromethoxy)benzyl trichloroacetimidate: Another compound with a trifluoromethoxy group, used in different chemical contexts.
Uniqueness
7-methyl-5-(trifluoromethoxy)-1H-indole is unique due to the presence of both a methyl and a trifluoromethoxy group on the indole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
7-methyl-5-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C10H8F3NO/c1-6-4-8(15-10(11,12)13)5-7-2-3-14-9(6)7/h2-5,14H,1H3 |
InChI Key |
WMSGBDJYUJELMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


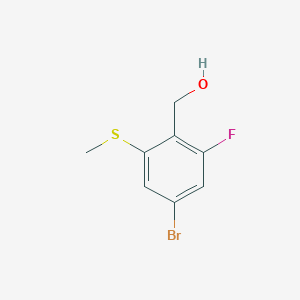
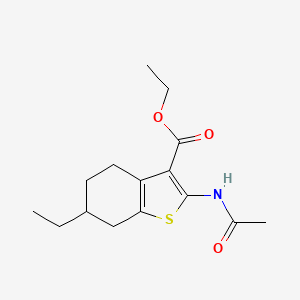
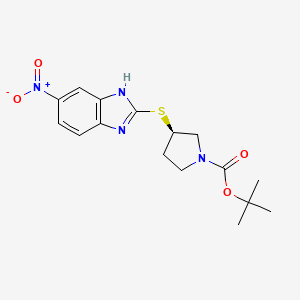

![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
